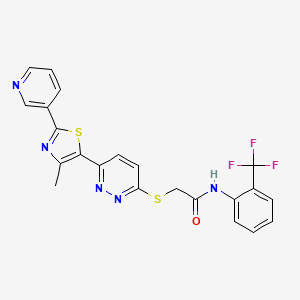
3-Fluorobenzaldoxim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorobenzaldoxime is an organic compound with the molecular formula C7H6FNO It is a derivative of benzaldoxime, where a fluorine atom is substituted at the third position of the benzene ring
Wissenschaftliche Forschungsanwendungen
3-Fluorobenzaldoxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Research into its biological activity has shown potential antimicrobial and antifungal properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Fluorobenzaldoxime can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like methanol at room temperature. The general reaction scheme is as follows:
3-Fluorobenzaldehyde+Hydroxylamine Hydrochloride→3-Fluorobenzaldoxime+Water+Hydrochloric Acid
Industrial Production Methods: While specific industrial production methods for 3-fluorobenzaldoxime are not extensively documented, the synthesis generally follows the laboratory procedures with scale-up modifications to ensure safety, efficiency, and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorobenzaldoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3-fluorobenzonitrile.
Reduction: Reduction of 3-fluorobenzaldoxime can yield 3-fluorobenzylamine.
Substitution: The oxime group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products:
Oxidation: 3-Fluorobenzonitrile
Reduction: 3-Fluorobenzylamine
Substitution: Various substituted benzaldoxime derivatives
Wirkmechanismus
The mechanism of action of 3-fluorobenzaldoxime depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary, but studies suggest that it may interfere with microbial cell wall synthesis or enzyme activity, contributing to its antimicrobial properties.
Vergleich Mit ähnlichen Verbindungen
- 3-Bromo-4-fluorobenzaldoxime
- 2-Bromo-5-fluorobenzaldoxime
- 4-Chloro-3-fluorobenzaldoxime
Comparison: 3-Fluorobenzaldoxime is unique due to the position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to other halogenated benzaldoximes. For instance, the presence of fluorine at the third position may enhance its stability and alter its interaction with biological targets, making it distinct from its brominated or chlorinated counterparts.
Eigenschaften
CAS-Nummer |
458-02-6 |
|---|---|
Molekularformel |
C7H6FNO |
Molekulargewicht |
139.13 g/mol |
IUPAC-Name |
(NZ)-N-[(3-fluorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6FNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5- |
InChI-Schlüssel |
ZFFMHBULJWGCKI-UITAMQMPSA-N |
SMILES |
C1=CC(=CC(=C1)F)C=NO |
Isomerische SMILES |
C1=CC(=CC(=C1)F)/C=N\O |
Kanonische SMILES |
C1=CC(=CC(=C1)F)C=NO |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-((2-(p-tolyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2548401.png)
![N-(3-acetamidophenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2548406.png)


![N-(3-chloro-4-methylphenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2548410.png)


![2-(4-methoxyphenyl)-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2548414.png)

![N'-(3-acetamidophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2548418.png)
![1-(2,5-Dimethylfuran-3-carbonyl)-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2548421.png)
![2-Ethyl-1-(3-methoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2548422.png)

![ethyl 6-[2-(4-chlorophenoxy)acetyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2548424.png)
